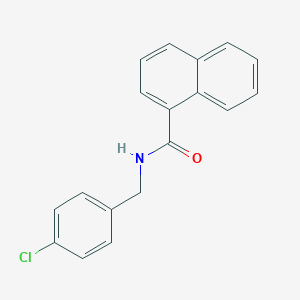
N-(4-chlorobenzyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-1-naphthamide, also known as NCN, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. NCN is a derivative of naphthalene and has a molecular weight of 295.8 g/mol. In
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-1-naphthamide has been widely used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has also been used as a fluorescent probe for detecting protein conformational changes. N-(4-chlorobenzyl)-1-naphthamide has been shown to bind to proteins such as bovine serum albumin and lysozyme, and its fluorescence intensity changes upon binding. This property makes N-(4-chlorobenzyl)-1-naphthamide a valuable tool for studying protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-1-naphthamide involves the formation of a complex with metal ions or proteins. Upon binding, the fluorescence intensity of N-(4-chlorobenzyl)-1-naphthamide changes, allowing for detection and quantification. The exact mechanism of fluorescence quenching or enhancement is still under investigation.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-1-naphthamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to human cells at concentrations up to 100 µM. N-(4-chlorobenzyl)-1-naphthamide has also been shown to cross the blood-brain barrier, making it a potential tool for studying brain function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorobenzyl)-1-naphthamide as a fluorescent probe is its high sensitivity and selectivity for metal ions and proteins. N-(4-chlorobenzyl)-1-naphthamide is also easy to synthesize and purify. However, one limitation of using N-(4-chlorobenzyl)-1-naphthamide is its limited solubility in aqueous solutions, which can make it difficult to use in biological assays. N-(4-chlorobenzyl)-1-naphthamide also has a short fluorescence lifetime, which can limit its use in time-resolved experiments.
Orientations Futures
For N-(4-chlorobenzyl)-1-naphthamide research include the development of new derivatives with improved solubility and fluorescence properties. N-(4-chlorobenzyl)-1-naphthamide could also be used as a tool for studying protein-protein interactions and protein folding. Additionally, N-(4-chlorobenzyl)-1-naphthamide could be used in vivo to study metal ion and protein distribution in living organisms.
Conclusion
In conclusion, N-(4-chlorobenzyl)-1-naphthamide is a valuable tool for scientific research. Its fluorescent properties make it useful for detecting metal ions and proteins, and its potential for crossing the blood-brain barrier makes it a promising tool for studying brain function. While N-(4-chlorobenzyl)-1-naphthamide has limitations, such as limited solubility and short fluorescence lifetime, its advantages outweigh its limitations, making it a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-1-naphthamide involves the reaction of 1-naphthylamine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The crude product is then purified by recrystallization to obtain pure N-(4-chlorobenzyl)-1-naphthamide.
Propriétés
Nom du produit |
N-(4-chlorobenzyl)-1-naphthamide |
|---|---|
Formule moléculaire |
C18H14ClNO |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H14ClNO/c19-15-10-8-13(9-11-15)12-20-18(21)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,20,21) |
Clé InChI |
JTOKHCCLFPKMFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)

![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)


![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)


![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)